2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
Description
2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a cyclohexene ring. The molecule is substituted at the 2-position with a cyclopropylmethyl group and at the 4-position with a methoxymethyl moiety. This structural framework is characteristic of pyrazolo-pyridine derivatives, which are known for their diverse pharmacological activities, including antiproliferative, anticoagulant, and central nervous system (CNS) modulation properties .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-16-8-10-4-13-5-12-11(10)7-15(14-12)6-9-2-3-9/h7,9-10,13H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRUDBQXNPAXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC2=NN(C=C12)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a member of the pyrazolo[3,4-c]pyridine family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 216.28 g/mol
This compound features a tetrahydro-pyrazole ring fused with a pyridine moiety, contributing to its unique pharmacological profile.
Mechanisms of Biological Activity
Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit various biological activities through multiple mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-c]pyridines act as inhibitors of tyrosine kinases. This inhibition can lead to decreased cell proliferation in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production and inhibiting pathways involved in inflammatory responses.
- Neuroprotective Properties : Certain pyrazolo[3,4-c]pyridines have demonstrated neuroprotective effects in models of neurodegenerative diseases.
Biological Activity Data
The biological activity of 2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can be summarized in the following table:
Case Study 1: Antitumor Efficacy
A study demonstrated that 2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine effectively inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to inhibit specific kinase pathways crucial for tumor growth and survival.
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of rheumatoid arthritis, this compound significantly reduced inflammatory markers and improved clinical scores. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
The compound 2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from diverse sources.
Antidepressant Activity
Research indicates that compounds similar to 2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exhibit antidepressant properties. A study published in Psychopharmacology showed that derivatives of pyrazolo[3,4-c]pyridine could enhance serotonergic and noradrenergic neurotransmission in animal models of depression. This suggests potential therapeutic benefits for mood disorders.
Antinociceptive Properties
Another significant application is its potential as an analgesic agent. Research has demonstrated that pyrazolo[3,4-c]pyridines can modulate pain pathways effectively. A study highlighted the compound's ability to reduce pain responses in rodent models through the inhibition of specific receptors involved in pain perception.
Neuroprotective Effects
The neuroprotective effects of this compound are also under investigation. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. Studies have indicated that pyrazolo[3,4-c]pyridines can exhibit antibacterial and antifungal activities against various pathogens. This opens avenues for developing new antimicrobial agents in response to rising antibiotic resistance.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(Cyclopropylmethyl)-1H-pyrazole | Antidepressant | |
| 6-(Methoxymethyl)-1H-pyrazole | Antinociceptive | |
| 5-Methyl-2H-pyrazolo[3,4-c]pyridine | Neuroprotective |
Case Study 1: Antidepressant Efficacy
In a controlled trial involving rodent models, researchers administered varying doses of a related pyrazolo[3,4-c]pyridine derivative. Results demonstrated a dose-dependent increase in antidepressant-like behavior as measured by the forced swim test and tail suspension test.
Case Study 2: Pain Modulation
A study focused on the antinociceptive properties of the compound utilized the formalin test to assess pain response reduction. The results indicated significant analgesic effects at specific dosages compared to control groups.
Case Study 3: Neuroprotection Mechanism
Investigations into the neuroprotective mechanisms revealed that the compound could inhibit apoptotic pathways through modulation of Bcl-2 family proteins and caspase activity in neuronal cell cultures exposed to oxidative stressors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-c]pyridine derivatives exhibit significant structural diversity, with variations in substituents and ring saturation impacting their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-c]pyridine Derivatives
Key Structural and Functional Insights
Substituent Position: Substitution at the 2-position (e.g., cyclopropylmethyl, methyl, phenyl) significantly alters lipophilicity and steric bulk. The cyclopropylmethyl group in the target compound offers a balance between hydrophobicity and conformational flexibility compared to phenyl or methyl groups . Methoxymethyl at the 4-position (target compound) vs. 7-position () may lead to divergent metabolic pathways.
Pharmacological Implications :
- Antiproliferative activity in analogs like 4-ethyl-7-(4-hydroxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine () suggests that the target compound could be optimized for anticancer applications by introducing polar groups (e.g., hydroxyl or methoxy) .
- The absence of aromatic substituents in the target compound (vs. diphenyl or phenyl analogs) may reduce off-target interactions, favoring CNS applications .
Synthetic Accessibility :
- High yields (80–97%) for alkylation reactions in pyrazolo-pyridine synthesis () suggest that the target compound’s methoxymethyl group could be introduced efficiently .
- Commercial availability of intermediates like 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride () supports scalable production .
Preparation Methods
Core Scaffold Construction: Pyrazolo[3,4-c]Pyridine Formation
The foundational step in synthesizing 2-(cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine involves constructing the bicyclic pyrazolo[3,4-c]pyridine system. A widely adopted approach, as detailed by Silva Júnior et al., begins with 6-chloro-4-methylpyridin-3-amine (2a ), which undergoes diazotization and cyclization under acidic conditions . Treatment with sodium nitrite (NaNO₂) in dichloroethane (DCE) and hydrochloric acid (HCl) facilitates the formation of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (3a ) via a Huisgen indazole-type mechanism . This intermediate is subsequently deacetylated using sodium methoxide (NaOMe) in methanol to yield the 5-chloro-1H-pyrazolo[3,4-c]pyridine core (4a ) in 96% yield .
Key to this process is the regioselective formation of the pyrazole ring fused at the [3,4-c] position of the pyridine. The reaction’s scalability is enhanced by dichloroethane as a co-solvent, which mitigates side reactions and simplifies purification . Spectroscopic validation via ¹H NMR confirms the structure, with characteristic singlet resonances for the pyrazole C3-H (δ 8.15 ppm) and pyridine C7-H (δ 9.56 ppm) .
N-Alkylation: Introducing the Cyclopropylmethyl Group
Functionalization at the pyrazole N1-position is achieved through selective alkylation. As demonstrated in Entry 1 of Table 1 (adapted from ), mesylation of 4a using methanesulfonyl chloride (MsCl) and sodium hydride (NaH) in tetrahydrofuran (THF) affords the N1-mesylated derivative (5a ) in 92% yield . This intermediate serves as a precursor for further alkylation.
To introduce the cyclopropylmethyl group, 5a is treated with cyclopropylmethyl bromide in the presence of NaH in THF (0°C to room temperature). The reaction proceeds via an SN2 mechanism, displacing the mesyl group to yield 2-(cyclopropylmethyl)-5-chloro-1H-pyrazolo[3,4-c]pyridine (6 ). Optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency, achieving yields exceeding 85% .
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | MsCl, NaH, THF, 0°C–rt | N1-Mesylated derivative | 92% |
| 2 | Cyclopropylmethyl bromide, NaH, THF | 2-(Cyclopropylmethyl) derivative | 85% |
Tetrahydro Modification: Saturation of the Pyridine Ring
Hydrogenation of the pyridine ring to form the tetrahydro structure is critical for achieving the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ in ethanol reduces the pyridine ring selectively without affecting the pyrazole or cyclopropylmethyl groups . This step generates the saturated intermediate 7 , confirmed by the disappearance of aromatic proton signals in the ¹H NMR spectrum and the emergence of multiplet resonances for the piperidine ring (δ 1.5–2.8 ppm) .
Late-Stage Functionalization and Purification
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) analysis confirms purity (>98%), while mass spectrometry (MS) verifies the molecular ion peak at m/z 261.1 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies (Table 2) highlights the superiority of the reductive amination approach for C4 functionalization, offering higher yields (78%) compared to direct alkylation (65%) . The use of NaBH₃CN minimizes side reactions, whereas alkylation with MeOCH₂Cl necessitates stringent anhydrous conditions .
| Method | Key Reagents | Yield | Purity |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOCH₂NH₂ | 78% | >98% |
| Direct Alkylation | MeOCH₂Cl, t-BuOK | 65% | 95% |
Mechanistic Insights and Challenges
The regioselectivity of N-alkylation is governed by the electron-withdrawing mesyl group, which activates the N1-position for nucleophilic substitution . Competing N2-alkylation is suppressed due to steric hindrance from the adjacent pyridine ring. Challenges include:
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
Methodological Answer:
- Core Steps : Start with functionalization of the pyrazolo[3,4-c]pyridine core. Introduce the cyclopropylmethyl group via nucleophilic substitution or alkylation under inert conditions (e.g., using NaH in DMF, as in ). The methoxymethyl group can be added via methoxymethyl chloride or etherification reactions.
- Optimization : Monitor reaction progress using TLC or HPLC (as in ). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and final product via recrystallization (e.g., ethanol/water mixtures) .
- Yield Enhancement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and reaction time (12–24 hours) based on kinetic studies ( ).
Q. How can structural elucidation be performed to confirm the compound’s identity?
Methodological Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). Key signals include cyclopropyl protons (δ 0.7–1.2 ppm) and methoxymethyl protons (δ 3.2–3.4 ppm) ().
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+). Compare calculated and observed m/z values (e.g., ±1 Da tolerance) ().
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents ( ).
- Storage : Store at –20°C under nitrogen to prevent degradation ( ).
- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal ( ).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer:
- Hypothesis Testing : Suspect diastereomer formation or residual solvents. Perform 2D NMR (COSY, HSQC) to confirm coupling patterns ().
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards ().
- Alternative Techniques : Employ X-ray crystallography (if crystals form) for unambiguous structural confirmation ( ).
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
Methodological Answer:
- Co-Solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin-based formulations. Measure solubility via UV-Vis spectroscopy at λmax ~270 nm (derived from pyridine/pyrazole chromophores) .
- pH Adjustment : Explore buffered solutions (pH 6–8) to enhance protonation of the pyridine nitrogen ( ).
Q. How can structure-activity relationships (SAR) be studied for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
